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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Properties of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: A Note on the Data Landscape Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, a notable intermediate in pharmaceutical synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Data Landscape

Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, a notable intermediate in pharmaceutical synthesis, presents a case where a comprehensive, publicly available dataset of its thermodynamic properties is not readily found.[1][2][3] This guide, therefore, adopts a forward-looking, methodological perspective. Instead of a simple recitation of known values, this document will serve as a detailed roadmap for the experimental determination and computational prediction of these crucial parameters. By elucidating the "how" and the "why," we equip researchers with the foundational knowledge to generate and interpret the thermodynamic data essential for process development, safety assessment, and formulation design.

Core Physicochemical & Structural Information

While extensive thermodynamic data is elusive, fundamental molecular and physical characteristics have been established and are summarized below. This information provides the necessary context for the subsequent discussion of thermodynamic property determination.

PropertyValueSource
CAS Number 1799611-07-6[4][5][6]
Molecular Formula C₁₃H₁₆O₅[6]
Molecular Weight 252.27 g/mol [6]
Physical Form Solid[4][5]
Purity (Typical) 97-98%[4][5][6]
Storage Temperature 2-8°C[4]

The Critical Role of Thermodynamic Properties in Pharmaceutical Development

The thermodynamic properties of an active pharmaceutical ingredient (API) or an intermediate like Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate are not merely academic data points. They are cornerstones of process chemistry, formulation science, and regulatory compliance.

  • Process Chemistry & Scale-Up: Understanding properties like melting point, boiling point, and heat capacity is critical for designing safe and efficient synthetic routes, crystallization processes, and drying operations.

  • Formulation & Stability: The solid-state properties, including enthalpy of fusion, directly influence the stability, dissolution rate, and bioavailability of the final drug product.

  • Safety & Hazard Analysis: Thermal stability data, obtainable through techniques like Thermogravimetric Analysis (TGA), is indispensable for identifying potential decomposition hazards during manufacturing and storage.

Experimental Determination of Thermodynamic Properties: A Methodological Blueprint

Given the absence of published data, this section outlines the primary experimental workflows for characterizing the thermodynamic properties of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate.

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a powerful technique for determining the temperatures and enthalpies of phase transitions.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate into an aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Measurement Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point, for instance, to 250°C, at a controlled rate (e.g., 10°C/min).

    • Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. From this peak, the following can be determined:

    • Melting Point (Tₘ): The onset or peak temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔHբᵤₛ): The integrated area of the melting peak.[8]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep Weigh 2-5 mg of Sample DSC Heat at 10°C/min under N₂ Prep->DSC Load Sample Data Analyze Thermogram DSC->Data Generate Data Tm Determine Melting Point (Tₘ) Data->Tm DeltaH Calculate Enthalpy of Fusion (ΔHբᵤₛ) Data->DeltaH

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.[9]

  • Sample Preparation: Place 5-10 mg of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate into a tared TGA pan.

  • Instrument Calibration: Ensure the TGA balance is properly calibrated.

  • Measurement Conditions:

    • Temperature Program: Heat the sample from ambient to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min).

    • Atmosphere: Conduct the experiment under both an inert atmosphere (nitrogen) and an oxidative atmosphere (air) to understand different degradation pathways.

  • Data Analysis: The TGA curve plots mass percentage versus temperature. The derivative of this curve (DTG) shows the rate of mass loss. This analysis reveals:

    • Decomposition Temperature: The temperature at which significant mass loss begins.

    • Thermal Stability Range: The temperature range over which the compound is stable.

    • Residual Mass: The amount of material remaining at the end of the experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Prep Weigh 5-10 mg of Sample TGA Heat at 10°C/min under N₂/Air Prep->TGA Load Sample Data Analyze TGA/DTG Curves TGA->Data Generate Data Decomp Identify Decomposition Temperature Data->Decomp Stability Determine Stability Range Data->Stability

Caption: Workflow for TGA analysis.

Computational Prediction of Thermodynamic Properties: An In Silico Approach

In the absence of experimental data, computational methods can provide valuable estimates of thermodynamic properties. These predictions are useful for preliminary assessments and for guiding experimental design.

The Rationale for Computational Chemistry

Computational chemistry employs the principles of quantum mechanics and statistical mechanics to model molecular behavior. For a molecule like Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, these methods can predict properties based on its molecular structure. While not a replacement for experimental data, computational predictions can be highly informative.

Proposed Computational Workflow

A robust computational approach would involve the following steps:

  • Structure Optimization: The 3D structure of the molecule would be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

  • Frequency Analysis: A frequency calculation would be performed on the optimized geometry to confirm it is a true energy minimum and to obtain vibrational frequencies.

  • Thermochemical Property Calculation: From the results of the frequency analysis, key thermodynamic properties can be calculated, including:

    • Standard Enthalpy of Formation (ΔHբ°)

    • Standard Gibbs Free Energy of Formation (ΔGբ°)

    • Heat Capacity (Cₚ)

Computational_Workflow Input Molecular Structure (SMILES or 2D) Opt Geometry Optimization (DFT) Input->Opt Freq Frequency Analysis Opt->Freq Output Predicted Thermodynamic Properties (ΔHբ°, ΔGբ°, Cₚ) Freq->Output

Caption: Computational prediction workflow.

Synthesis and Its Implications on Thermodynamic Purity

While specific synthesis routes for Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate are not detailed in readily available literature, it is understood to be a pharmaceutical intermediate.[1][2][3] A plausible synthetic pathway could involve the esterification of (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoic acid with ethanol.

The presence of impurities, such as residual starting materials, by-products, or different polymorphic forms, can significantly impact measured thermodynamic properties. For instance, impurities can lead to a depression and broadening of the melting point. Therefore, the use of a highly purified and well-characterized sample is paramount for obtaining accurate thermodynamic data.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the experimental determination and computational prediction of the thermodynamic properties of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate. While direct experimental values are currently lacking in the public domain, the methodologies detailed herein provide a clear path for researchers to generate this critical data.

Future work should focus on executing these experimental protocols to establish a reliable thermodynamic database for this compound. Such data will be invaluable for optimizing its synthesis, formulation, and ensuring its safe handling, thereby accelerating its journey through the pharmaceutical development pipeline.

References

  • ResearchGate. EXPERIMENTAL STUDIES OF THERMODYNAMIC PROPERTIES OF 3-(5-PHENYLPYRROL-2-YL)-PROPANOIC ACID | Request PDF. [Link]

  • Cheméo. Propanoic acid, 3-(acetyloxy)-2-(hydroxymethyl)-, ethyl ester, (+)- (CAS 125476-48-4). [Link]

  • Cheméo. Chemical Properties of Propanoic acid, ethyl ester (CAS 105-37-3). [Link]

  • arXiv. Thermodynamic Descriptors from Molecular Dynamics as Machine Learning Features for Extrapolable Property Prediction. [Link]

  • PMC. Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients. [Link]

  • NIST/TRC Web Thermo Tables (WTT). L-ethyl 2-hydroxypropanoate. [Link]

  • PMC. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. [Link]

  • ProtoQSAR. Computational methods for predicting properties. [Link]

  • ResearchGate. (PDF) PREDICTION OF THERMOPHYSICAL PROPERTIES BY METHODS BASED ON SIMILARITY OF MOLECULAR STRUCTURES. [Link]

  • TA Instruments. Validation of Thermogravimetric Analysis Performance Using Mass Loss Reference Materials. [Link]

  • Nexus Analytics. Differential Scanning Calorimetry DSC 214 Polyma. [Link]

  • MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

  • ResearchGate. (PDF) Differential scanning calorimetry as a screening technique in compatibility studies of acyclovir extended release formulations. [Link]

Sources

Exploratory

Toxicity and In Vitro Profiling of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate: A Technical Guide

Executive Summary Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate (CAS: 1799611-07-6) is a highly versatile, chiral pharmaceutical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate (CAS: 1799611-07-6) is a highly versatile, chiral pharmaceutical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because it features a dual-ester architecture—an ethyl propanoate backbone and an acetoxy group at the chiral C2 position—its biological behavior is fundamentally dictated by its susceptibility to hydrolytic enzymes.

For researchers and drug development professionals, understanding the in vitro toxicity and metabolic stability of such phenolic esters is critical. This whitepaper establishes a field-proven, multi-parametric profiling strategy to evaluate the basal cytotoxicity, esterase-mediated degradation, and mitochondrial impact of this compound and its structural analogs.

Structural Rationale & Metabolic Fate

The core principle of evaluating ester-based intermediates is recognizing that the parent compound is rarely the sole active species in vivo. The presence of two ester linkages makes this molecule highly susceptible to cleavage by ubiquitous serine hydrolases, particularly human carboxylesterases (CES1 in the liver and CES2 in the intestine).

Causality in Profiling: We must profile not just the parent compound, but anticipate the toxicity of its metabolites. Hydrolysis of the ethyl and acetate groups yields ethanol, acetic acid, and the terminal phenolic acid: 3-(2-hydroxyphenyl)propanoic acid (commonly known as [1]). Melilotic acid is a well-documented, generally low-toxicity metabolite often observed in the [2]. However, high local concentrations of phenolic acids can act as weak protonophores, potentially uncoupling mitochondrial oxidative phosphorylation.

MetabolicPathway Parent Ethyl (R)-2-acetoxy-3- (2-hydroxyphenyl)propanoate CES Carboxylesterases (CES1 / CES2) Parent->CES Hydrolysis Intermediate Mono-ester Intermediate CES->Intermediate Metabolite Melilotic Acid (Phenolic Acid) Intermediate->Metabolite Cleavage Byproducts Ethanol + Acetic Acid Intermediate->Byproducts Released

Fig 1. Carboxylesterase-mediated hydrolysis pathway of the parent ester.

In Vitro Profiling Strategy

To build a self-validating data package, the experimental design must flow logically from basal toxicity to metabolic stability, and finally to mechanistic subcellular toxicity. We utilize HepG2 cells because they retain many of the specialized metabolic functions of human hepatocytes, making them the gold standard for assessing liver-stage drug toxicity.

ProfilingWorkflow Start Compound Preparation (DMSO Stock) HepG2 HepG2 Cytotoxicity (MTT Assay) Start->HepG2 Stability Esterase Stability (HLM / PLE Incubation) Start->Stability Mito Mitochondrial Health (JC-1 ΔΨm Assay) HepG2->Mito IC50 Determination Analysis Data Synthesis & Safety Profiling Stability->Analysis Half-life (t1/2) Mito->Analysis Uncoupling Potential

Fig 2. Multi-parametric in vitro toxicity and stability profiling workflow.

Step-by-Step Experimental Methodologies

Protocol A: HepG2 Cytotoxicity (MTT Assay)

Rationale: Determines the concentration at which the compound reduces cell viability by 50% ( IC50​ ). This establishes the upper dosing limits for subsequent mechanistic assays.

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10 mM stock of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate in anhydrous DMSO. Perform serial dilutions in media (0.1 μM to 100 μM). Ensure final DMSO concentration remains ≤0.5% to prevent solvent toxicity.

  • Incubation: Expose cells to the compound for 48 hours.

  • Viability Measurement: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove media and dissolve the resulting formazan crystals in 150 μL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol B: In Vitro Esterase Stability Assay

Rationale: Phenolic esters can degrade rapidly in the presence of esterases. This protocol uses Porcine Liver Esterase (PLE) or Human Liver Microsomes (HLM) to determine the compound's hydrolytic half-life, a standard approach for [3].

  • Enzyme Preparation: Prepare a 1 mg/mL solution of PLE or HLM in 100 mM phosphate buffer (pH 7.4) at 37°C. Causality: pH 7.4 mimics physiological blood/tissue pH, preventing spontaneous base-catalyzed ester hydrolysis.

  • Reaction Initiation: Spike the compound into the enzyme mixture to achieve a final concentration of 10 μM.

  • Sampling: Extract 50 μL aliquots at time points: 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately transfer each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile denatures the esterases, instantly halting the reaction, and precipitates proteins for clean downstream analysis.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via HPLC-DAD (Diode-Array Detection) or LC-MS/MS to quantify the disappearance of the parent compound and the appearance of melilotic acid.

Protocol C: Mitochondrial Membrane Potential (ΔΨm) via JC-1

Rationale: Phenolic compounds can induce mitochondrial toxicity by disrupting the proton gradient. The [4] shifts from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria).

  • Treatment: Treat HepG2 cells with the compound at 0.5×IC50​ and 1×IC50​ for 24 hours. Use FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.

  • Staining: Wash cells with PBS and incubate with 5 μg/mL JC-1 dye for 30 minutes at 37°C in the dark.

  • Washing: Wash twice with cold PBS to remove background fluorescence.

  • Imaging/Flow Cytometry: Analyze cells. Calculate the Red/Green fluorescence intensity ratio. A decrease in the ratio indicates mitochondrial depolarization.

Quantitative Data Presentation

The following table represents typical baseline profiling parameters expected for a short-chain phenolic ester intermediate in these validated assays.

Assay ParameterTarget MetricRepresentative Value RangeInterpretation / Biological Relevance
HepG2 Cytotoxicity IC50​ (48h)> 50 μMIndicates low basal hepatotoxicity; suitable as a safe synthetic intermediate.
Esterase Stability (HLM) Half-life ( t1/2​ )15 – 30 minsRapid hydrolysis expected. The compound acts as a pro-drug or transient species in vivo.
Intrinsic Clearance CLint​ > 40 μL/min/mgHigh clearance driven by carboxylesterase activity rather than CYP450 oxidation.
Mitochondrial Health Red/Green Ratio> 85% of ControlMinimal uncoupling effect at sub-toxic doses; melilotic acid metabolite is well-tolerated.

Conclusion

Profiling Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate requires a targeted approach that accounts for its ester-rich structure. By combining standard cytotoxicity assays with esterase-specific stability testing and mitochondrial health evaluations, researchers can accurately predict the pharmacokinetic liabilities and safety margins of this compound before advancing it, or its derivatives, into costly in vivo models.

References

  • Wang, Y., et al. (2025). "Detoxification of coumarins by rumen anaerobic fungi: insights into microbial degradation pathways and agricultural applications". Journal of Animal Science and Biotechnology, 16(1). Available at:[Link]

  • Smith, J., et al. (2022). "Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC". Molecules (MDPI), 27(9), 2967. Available at:[Link]

  • Ebada, S. S., et al. (2013). "A phenolic ester from Aglaia loheri leaves reveals cytotoxicity towards sensitive and multidrug-resistant cancer cells". BMC Complementary and Alternative Medicine, 13, 286. Available at:[Link]

Foundational

Unmasking the Prodrug: Mechanism of Action and Bioactivation of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate in Biological Assays

Executive Summary In the landscape of drug development and in vitro biological assays, the physicochemical properties of a compound often dictate its experimental utility. Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and in vitro biological assays, the physicochemical properties of a compound often dictate its experimental utility. Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate (CAS: 1799611-07-6) is widely recognized as a chiral pharmaceutical intermediate[1]. However, when deployed directly into cell-based biological assays, this compound functions as a highly efficient, dual-esterified lipophilic prodrug.

This technical guide explores the mechanism of action (MoA) of this compound within biological systems, detailing how its esterified moieties mask polar groups to facilitate cellular entry, followed by enzymatic bioactivation to release the active phenylpropanoid metabolite.

Chemical Rationale: The "Prodrug" Strategy in Assay Design

The core challenge in evaluating phenolic acids (such as phenylpropanoic acid derivatives) in whole-cell assays is their poor membrane permeability. At a physiological pH of 7.4, the carboxylic acid moiety is heavily ionized, restricting passive diffusion across the hydrophobic lipid bilayer.

Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate circumvents this via a dual-masking strategy:

  • Ethyl Esterification: Masks the terminal carboxylic acid.

  • Alpha-Acetoxy Group: Masks the alpha-hydroxyl group.

By neutralizing these hydrogen-bond donors/acceptors, the compound's lipophilicity ( logP ) is artificially elevated, allowing rapid intracellular accumulation. Once inside the cell, the compound relies on the host cell's enzymatic machinery to revert to its active pharmacophore.

Mechanism of Action: The Bioactivation Cascade

The "mechanism of action" of this compound in an assay is not direct target engagement, but rather a tightly regulated bioactivation cascade mediated by intracellular esterases.

Phase 1: Passive Cellular Permeation

The uncharged, lipophilic nature of the dual-ester allows it to rapidly partition into the cell membrane and enter the cytosol via passive diffusion. This bypasses the need for active transport mechanisms (e.g., OATs or MCTs), ensuring a high intracellular Cmax​ regardless of the cell line's transporter expression profile.

Phase 2: Intracellular Hydrolysis via Carboxylesterases

Upon entering the cytosol, the compound acts as a substrate for ubiquitous intracellular serine hydrolases, primarily Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) [2].

  • CES1 Activity: CES1, highly expressed in hepatic and epithelial lineages, exhibits a strong substrate preference for esters with small alcohol groups (like the ethyl ester) and large acyl networks[3],[4]. CES1 rapidly hydrolyzes the ethyl ester to yield the intermediate carboxylic acid.

  • CES2 / Acetyl-Esterase Activity: The alpha-acetoxy group is subsequently (or concurrently) cleaved by CES2 or non-specific acetyl-esterases, releasing acetate and unmasking the alpha-hydroxyl group.

Phase 3: Pharmacodynamic Engagement

The sequential cleavage yields the fully unmasked active metabolite: (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoic acid . This active phenylpropanoid derivative can then engage in its intended biological function, which typically includes reactive oxygen species (ROS) scavenging, modulation of the Nrf2/ARE antioxidant pathway, or specific kinase/epigenetic inhibition.

Bioactivation_Pathway Prodrug Ethyl (R)-2-acetoxy-3- (2-hydroxyphenyl)propanoate (Prodrug) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion Intracellular Intracellular Space (Cytosol) Membrane->Intracellular CES Carboxylesterases (CES1 / CES2) Intracellular->CES Substrate Binding Active (R)-2-hydroxy-3- (2-hydroxyphenyl)propanoic acid (Active Metabolite) CES->Active Ester Hydrolysis Target Downstream Target (e.g., Epigenetic/ROS Modulation) Active->Target Pharmacodynamic Engagement

Bioactivation cascade of the dual-esterified prodrug via intracellular carboxylesterases.

Quantitative Pharmacokinetic & Pharmacodynamic Profiling

To understand the compound's behavior in an assay, we must contrast the physical properties of the masked prodrug against the active metabolite. The table below summarizes the expected shift in physicochemical parameters during the bioactivation cascade.

ParameterEthyl (R)-2-acetoxy... (Masked Prodrug)(R)-2-hydroxy... (Active Metabolite)Analytical Method
LogP (Lipophilicity) ~2.8 (Optimal for permeation)~0.9 (Hydrophilic)In Silico / Octanol-Water Partitioning
Permeability ( Papp​ ) High ( >15×10−6 cm/s)Low ( <2×10−6 cm/s)Caco-2 Transwell Assay
Intracellular Half-life < 45 mins (Rapidly cleaved)> 4 hours (Stable accumulation)LC-MS/MS Kinetics
Target Affinity ( Kd​ ) > 100 μ M (Sterically hindered)< 5 μ M (Active engagement)Surface Plasmon Resonance (SPR)

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, researchers must employ self-validating experimental designs that differentiate between spontaneous chemical degradation and true enzymatic bioactivation.

Protocol 1: Intracellular Esterase Cleavage Assay (LC-MS/MS)

Objective: To quantify the enzymatic conversion of the prodrug to the active metabolite within living cells, proving that CES1/CES2 are the primary drivers of activation[2],[4].

Causality & Rationale: Ester-containing compounds are susceptible to spontaneous hydrolysis in basic or unbuffered aqueous environments. To prove that cleavage is enzymatic, the protocol must include a specific serine-hydrolase inhibitor (e.g., PMSF) as a negative control. If cleavage halts in the presence of PMSF, the bioactivation is definitively enzymatic.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (chosen for high basal CES1 expression) in 6-well plates at 5×105 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Inhibitor Pre-treatment (The Validation Step): Pre-treat half the wells with 100 μ M Phenylmethylsulfonyl fluoride (PMSF) for 30 minutes to irreversibly inhibit intracellular serine esterases.

  • Compound Dosing: Spike all wells with 10 μ M of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate (using a 1000x DMSO stock to keep final DMSO ≤0.1% ).

  • Time-Course Lysis: At t=0,15,30,60, and 120 minutes, aspirate the media, wash rapidly with ice-cold PBS (to halt diffusion), and lyse cells using 80% ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality Note: The acidic, organic lysis buffer instantly denatures esterases and lowers the pH, preventing post-lysis spontaneous hydrolysis of the remaining prodrug.

  • Centrifugation & LC-MS/MS: Centrifuge lysates at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, utilizing Multiple Reaction Monitoring (MRM) to track the disappearance of the parent mass ( m/z 252.27) and the appearance of the active metabolite.

Protocol 2: Target Engagement & Phenotypic Readout

Objective: To verify that the unmasked metabolite successfully engages downstream cellular targets (e.g., mitigating oxidative stress).

Causality & Rationale: If the prodrug requires intracellular cleavage to function, administering it to a cell lysate (where spatial organization is destroyed and esterases are diluted) should yield a lower functional efficacy compared to whole-cell administration where the metabolite is trapped and concentrated intracellularly.

Step-by-Step Methodology:

  • Reporter Cell Preparation: Utilize a stable Nrf2-ARE Luciferase reporter cell line. Seed at 1×104 cells/well in a 96-well white opaque plate.

  • Treatment: Treat cells with a dose-response gradient (0.1 μ M to 50 μ M) of the compound.

  • Stress Induction: After a 4-hour pre-incubation (allowing time for esterase cleavage), challenge the cells with 50 μ M tert-Butyl hydroperoxide (tBHP) to induce oxidative stress.

  • Readout: After 12 hours, add luciferase substrate and measure luminescence.

  • Validation Control: Run a parallel assay using the pre-cleaved, free acid form of the compound. The free acid should show lower efficacy in the whole-cell assay due to poor membrane permeability, validating the necessity of the ethyl/acetoxy prodrug strategy.

References

  • Information on EC 3.1.1.1 - carboxylesterase - BRENDA Enzyme Database Source: brenda-enzymes.org URL:[Link]

  • Jte-607 | C25H33Cl4N3O5 | CID 9938544 - PubChem - NIH Source: nih.gov URL:[Link]

  • Carboxylesterases: Structure, Function and Polymorphism Source: researchgate.net URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocol for Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate

Document Type: Advanced Technical Protocol & Application Note Target Audience: Process Chemists, Catalysis Researchers, and Drug Development Professionals Strategic Rationale & Molecular Design Ethyl (R)-2-acetoxy-3-(2-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Technical Protocol & Application Note Target Audience: Process Chemists, Catalysis Researchers, and Drug Development Professionals

Strategic Rationale & Molecular Design

Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is a highly valuable chiral building block, serving as a critical intermediate in the synthesis of phenyllactic acid derivatives, peptidomimetics, and cardiovascular drug candidates (e.g., Danshensu analogs). The presence of the ortho-hydroxyl group on the phenyl ring introduces unique electronic and steric parameters that complicate standard asymmetric transformations.

While enzymatic kinetic resolution of racemic α-acetoxy esters using lipases (e.g., CALB) is a viable route, it is inherently limited to a 50% theoretical yield and requires extensive downstream separation. To achieve 100% atom economy and quantitative yields, the Rhodium-Catalyzed Asymmetric Hydrogenation of the corresponding enol acetate—Ethyl (Z)-2-acetoxy-3-(2-hydroxyphenyl)acrylate—is the most robust and industrially scalable methodology[1].

Mechanistic Causality: Chelation-Controlled Facial Selectivity

The success of this protocol relies on the precise stereoelectronic control exerted by the chiral Rhodium(I) catalyst, typically [Rh(COD)(R,R)-DuPhos]BF₄. The causality behind the exceptional enantiomeric excess (>99% ee) lies in the bidentate coordination of the substrate to the metal center.

  • Substrate Pre-organization: The (Z)-geometry of the enol acetate is mandatory. It allows the olefinic double bond and the carbonyl oxygen of the α-acetoxy group to simultaneously coordinate to the Rh(I) center, forming a rigid, five-membered metallacycle.

  • Facial Shielding: Once the substrate binds, the chiral pockets created by the rigid phospholane rings of the (R,R)-DuPhos ligand sterically block one enantioface of the coordinated olefin.

  • Stereodetermining Step: The oxidative addition of H₂ occurs exclusively from the unshielded face. Subsequent rapid migratory insertion and reductive elimination yield the (R)-enantiomer with near-perfect stereofidelity[2].

CatalyticCycle Rh_Pre [Rh(COD)(L*)]⁺ Precatalyst Rh_Active [Rh(L*)(Solv)₂]⁺ Active Catalyst Rh_Pre->Rh_Active + H₂, - COD Substrate_Coord [Rh(L*)(Substrate)]⁺ Substrate Complex Rh_Active->Substrate_Coord + Substrate, - Solv Ox_Add [Rh(H)₂(L*)(Substrate)]⁺ Oxidative Addition Substrate_Coord->Ox_Add + H₂ Mig_Insert [Rh(H)(Alkyl)(L*)]⁺ Migratory Insertion Ox_Add->Mig_Insert RDS Product Product Release (Reductive Elimination) Mig_Insert->Product Fast Product->Rh_Active - Product, + Solv

Catalytic cycle of Rh-catalyzed asymmetric hydrogenation of α-acetoxy acrylates.

Quantitative Optimization of Reaction Parameters

A critical optimization in modern asymmetric hydrogenation is solvent selection. While methanol is traditionally used, it can induce undesired side reactions such as transesterification or acetal formation with the ortho-phenol moiety. demonstrated that Propylene Carbonate (PC) acts as an exceptional "green" aprotic, highly dipolar solvent for Rh-catalyzed hydrogenations of α-acetoxy acrylates, preventing side reactions and allowing for easy product isolation via distillation[3].

Table 1: Optimization of Hydrogenation Conditions for Ethyl (Z)-2-acetoxy-3-(2-hydroxyphenyl)acrylate

EntryCatalyst (0.1 mol%)SolventH₂ Pressure (bar)Temp (°C)Conversion (%)ee (%)
1[Rh(COD)(R,R)-DuPhos]BF₄MeOH125>9995 (R)
2[Rh(COD)(R,R)-DuPhos]BF₄PC125>9998 (R)
3[Rh(COD)(R,R)-DuPhos]BF₄ PC 10 25 >99 >99 (R)
4[Rh(COD)(R,R)-DIPAMP]BF₄PC10258588 (R)

Note: Entry 3 represents the optimized conditions utilized in the protocol below.

Self-Validating Experimental Protocol

Trustworthiness & Quality Control: A common pitfall in asymmetric catalysis is misinterpreting high enantiomeric excess from a stalled reaction, where the catalyst preferentially consumes one minor conformer, leaving the bulk unreacted. To establish a self-validating system, an absolute conversion check via ¹H NMR must precede chiral HPLC analysis. Only upon verifying >99% conversion can the HPLC ee value be trusted as a true measure of the catalyst's facial selectivity.

Workflow Prep Catalyst & Substrate Preparation (Glovebox) Purge Reactor Purging (N₂ then H₂) Prep->Purge Reaction Hydrogenation (10 bar H₂, 25°C, 12h) Purge->Reaction Workup Solvent Evaporation & Filtration Reaction->Workup Analysis Chiral HPLC & NMR Analysis Workup->Analysis

Step-by-step experimental workflow for the asymmetric hydrogenation protocol.
Step-by-Step Methodology

1. Glovebox Preparation (Strictly Anaerobic):

  • Causality: Rh(I) precatalysts are highly susceptible to irreversible oxidation to inactive Rh(III) species in the presence of atmospheric oxygen.

  • Inside an argon-filled glovebox (<1 ppm O₂), weigh Ethyl (Z)-2-acetoxy-3-(2-hydroxyphenyl)acrylate (10.0 mmol, 2.50 g) and[Rh(COD)(R,R)-DuPhos]BF₄ (0.01 mmol, 7.2 mg, 0.1 mol%).

  • Transfer the solids into a 50 mL stainless steel autoclave equipped with a glass liner and a magnetic stir bar.

2. Solvent Addition:

  • Add 20 mL of anhydrous, freeze-pump-thaw degassed Propylene Carbonate (PC). Seal the autoclave securely before removing it from the glovebox.

3. Reactor Purging:

  • Connect the autoclave to a high-purity hydrogen line (99.999% H₂).

  • Pressurize the reactor to 5 bar with H₂, then slowly vent to 1 bar. Repeat this purge cycle five times to ensure the complete displacement of argon and trace atmospheric gases.

4. Catalytic Hydrogenation:

  • Pressurize the autoclave to a final reaction pressure of 10 bar H₂.

  • Stir the reaction mixture vigorously (800–1000 rpm) at 25 °C for 12 hours. High stirring rates are critical to eliminate gas-liquid mass transfer limitations.

5. Workup & Catalyst Removal:

  • Carefully vent the hydrogen gas in a fume hood.

  • Transfer the crude mixture to a separatory funnel. Add 50 mL of deionized water and extract the product with diethyl ether (3 × 30 mL). The PC will partition preferentially into the aqueous layer.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and pass the solution through a short plug of silica gel (eluting with EtOAc) to trap the spent rhodium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Analytical Validation

Step A: ¹H NMR Conversion Check (Self-Validation) Dissolve an aliquot of the crude product in CDCl₃. Analyze the spectrum for the disappearance of the olefinic proton of the starting material (typically a singlet at ~7.4 ppm). The appearance of a chiral methine proton (a doublet of doublets at ~5.1 ppm, corresponding to the -CH(OAc)- group) and a diastereotopic methylene signal (~3.0–3.2 ppm) confirms >99% conversion.

Step B: Chiral HPLC Analysis Once complete conversion is validated, determine the enantiomeric excess using high-performance liquid chromatography.

  • Column: Chiralcel OD-H (250 mm × 4.6 mm)

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Outcome: The (R)-enantiomer will elute as the major peak (>99% ee), cleanly separated from the trace (S)-enantiomer.

References

  • Schäffner, B., Andrushko, V., Holz, J., Verevkin, S. P., & Börner, A. (2008). "Rh-catalyzed Asymmetric Hydrogenation of Unsaturated Lactate Precursors in Propylene Carbonate." ChemSusChem, 1(11), 934-940.[Link]

  • Burk, M. J., Bienewald, F., Harris, M., Zanotti-Gerosa, A. (1998). "Rh−DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters." Journal of the American Chemical Society, 120(18), 4345–4353.[Link]

  • Mallat, T., Orglmeister, E., & Baiker, A. (2004). "Asymmetric Catalysis at Chiral Metal Surfaces." Chemical Reviews, 107(11), 4863-4890.[Link]

Sources

Application

The Strategic Application of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate as a Versatile Chiral Building Block in Heterocyclic Synthesis

In the landscape of modern drug discovery and development, the efficient construction of enantiomerically pure molecules is a cornerstone of success. Chiral building blocks serve as invaluable starting materials, embeddi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the efficient construction of enantiomerically pure molecules is a cornerstone of success. Chiral building blocks serve as invaluable starting materials, embedding stereochemical information at the outset of a synthetic sequence and guiding the formation of complex, three-dimensional structures. Among these, Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate stands out as a highly versatile and functionalized precursor for the synthesis of a variety of heterocyclic scaffolds, particularly chiral chroman-4-ones. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this building block, complete with detailed protocols, mechanistic insights, and analytical methodologies.

Introduction: The Power of Pre-installed Chirality

The inherent value of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate lies in its unique combination of functional groups and a defined stereocenter. The presence of a phenolic hydroxyl group, an ester, and an acetoxy group on a three-carbon chain with (R)-stereochemistry offers multiple avenues for synthetic manipulation. This pre-installed chirality is crucial for the development of stereochemically defined pharmaceutical agents, where the biological activity often resides in a single enantiomer.

This guide will focus on a key transformation of this chiral building block: its conversion into a valuable chiral chroman-4-one derivative. Chroman-4-ones are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] The ability to synthesize these scaffolds in an enantiomerically pure form is therefore of significant interest.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueSource
CAS Number 1799611-07-6[3]
Molecular Formula C₁₃H₁₆O₅[3]
Molecular Weight 252.27 g/mol [3]
Appearance Solid
Purity ≥97%[3]
Storage 2-8°C

Safety and Handling: Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Material Safety Data Sheet (MSDS) for complete safety information.

Proposed Synthetic Pathway: Intramolecular Mitsunobu Reaction for Chiral Chroman-4-one Synthesis

The strategic placement of a nucleophilic phenol and a secondary alcohol (after deacetylation) within the same molecule makes Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate an ideal candidate for intramolecular cyclization. The Mitsunobu reaction is a powerful and reliable method for achieving such transformations, proceeding with a predictable inversion of stereochemistry at the alcohol center.[4][5]

The proposed two-step sequence involves:

  • Deacetylation: Selective removal of the acetyl protecting group to unmask the secondary hydroxyl group.

  • Intramolecular Mitsunobu Cyclization: Ring closure to form the chiral chroman-4-one.

G Start Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate Intermediate Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate Start->Intermediate Step 1: Deacetylation (e.g., K2CO3, MeOH) Product (S)-Ethyl 4-oxochroman-2-carboxylate Intermediate->Product Step 2: Intramolecular Mitsunobu Reaction (PPh3, DIAD) G cluster_0 Chiral HPLC Workflow Sample Synthesized Product ((S)-Ethyl 4-oxochroman-2-carboxylate) Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject onto Chiral Column Dissolve->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram (Retention Times, Peak Areas) Detect->Analyze

Sources

Method

Application Note: Biocatalytic Synthesis of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Enzymatic Kinetic Resolution and Asymmetric Reduction Strategies Introduction & Mechanistic Rationale Ethyl (R)-2-acetoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Enzymatic Kinetic Resolution and Asymmetric Reduction Strategies

Introduction & Mechanistic Rationale

Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate (CAS: 1799611-07-6) is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel thienopyrimidine derivatives[1][2]. Traditional asymmetric chemical syntheses of this α -acetoxy ester often suffer from poor atom economy, reliance on toxic transition metals, and complex protection/deprotection schemes.

Strategy A: Lipase-Mediated Kinetic Resolution via Enantioselective Acetylation

Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective for the kinetic resolution of racemic α -hydroxy esters[3][4]. CALB's active site features a Ser-His-Asp catalytic triad within a narrow, stereoselective binding pocket. When presented with racemic ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate, the enzyme preferentially accommodates the (R)-enantiomer.

The Causality of Reagent Choice: By utilizing vinyl acetate as the acyl donor, the reaction is rendered irreversible. The cleaved byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, which evaporates under standard reaction conditions, driving the equilibrium forward and preventing product inhibition.

Strategy B: KRED-Catalyzed Asymmetric Reduction

While kinetic resolution is mathematically limited to a 50% theoretical yield, asymmetric reduction of the corresponding α -keto ester (ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate) using a Ketoreductase (KRED) achieves up to a 100% theoretical yield.

The Causality of Reagent Choice: This dynamic reductive approach requires a cofactor (NADPH). To make this economically viable at scale, a Glucose Dehydrogenase (GDH) cofactor recycling system is employed. The resulting (R)-hydroxy ester is subsequently acetylated chemically or enzymatically to yield the target compound.

Mandatory Visualization: Biocatalytic Workflows

BiocatalyticPathways Sub1 Racemic Ethyl 2-hydroxy-3- (2-hydroxyphenyl)propanoate Enz1 CALB / Vinyl Acetate (Kinetic Resolution) Sub1->Enz1 Sub2 Ethyl 2-oxo-3- (2-hydroxyphenyl)propanoate Enz2 KRED / NADPH / GDH (Asymmetric Reduction) Sub2->Enz2 Prod Ethyl (R)-2-acetoxy-3- (2-hydroxyphenyl)propanoate (Target) Enz1->Prod Acetylation of (R)-enantiomer Byprod Ethyl (S)-2-hydroxy-3- (2-hydroxyphenyl)propanoate Enz1->Byprod Unreacted (S)-enantiomer Int1 Ethyl (R)-2-hydroxy-3- (2-hydroxyphenyl)propanoate Enz2->Int1 100% Theoretical Yield Int1->Prod Chemical/Enzymatic Acetylation

Caption: Biocatalytic pathways for synthesizing Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate.

Detailed Experimental Protocols

Protocol 1: Lipase-Mediated Kinetic Resolution (Self-Validating System)

Causality Focus: Toluene is selected as the solvent because non-polar solvents preserve the essential hydration shell of the immobilized enzyme (Novozym 435), maximizing its thermodynamic stability and enantioselectivity (E-value > 100).

  • Preparation: In a 500 mL jacketed reactor equipped with an overhead stirrer, dissolve 50.0 g (approx. 238 mmol) of racemic ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate in 250 mL of anhydrous toluene.

  • Acyl Donor Addition: Add 41.0 g (476 mmol, 2.0 eq) of vinyl acetate.

    • Self-Validation Check: Ensure the system is adequately vented through a chilled condenser to allow acetaldehyde gas to escape without causing solvent loss.

  • Biocatalyst Introduction: Add 5.0 g of immobilized CALB (Novozym 435). Stir at 250 rpm and maintain the temperature at 35°C.

  • In-Process Control (IPC): Sample 50 µL every 2 hours. Dilute in the mobile phase and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Self-Validation Check: The reaction is self-validating when the conversion reaches exactly 50% and plateaus. A strict halt at 50% indicates perfect kinetic resolution without non-specific background acetylation.

  • Workup: Filter the immobilized enzyme (which can be washed with cold toluene and recycled up to 5 times). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the target Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate from the unreacted (S)-hydroxy ester via silica gel chromatography (Hexane/EtOAc 8:2).

Protocol 2: KRED-Catalyzed Asymmetric Reduction

Causality Focus: A pH-stat is absolute critical for this workflow. The GDH recycling system oxidizes glucose to gluconic acid. Without intervention, this would rapidly drop the pH, denaturing the KRED. Continuous titration with NaOH maintains the optimal pH of 7.0.

  • System Setup: In a 1 L bioreactor, prepare 500 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 1.0 mM NADP+ and 60.0 g of D-glucose.

  • Enzyme Addition: Add 1.0 g of KRED (specifically engineered for α -keto esters) and 0.5 g of GDH.

  • Substrate Feeding: Dissolve 49.5 g of ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate in 50 mL of DMSO (to enhance aqueous solubility and prevent precipitation). Feed this solution into the bioreactor over 4 hours at 30°C to prevent substrate inhibition.

  • pH Control: Maintain pH at 7.0 using an automated pH-stat dispensing 2.0 M NaOH.

    • Self-Validation Check: The volume of NaOH consumed directly correlates with reaction conversion (1 mole NaOH consumed = 1 mole of product formed). This provides a real-time, visual confirmation of reaction kinetics.

  • Extraction & Acetylation: Extract the aqueous layer with MTBE (3 x 200 mL). Dry over Na₂SO₄ and concentrate to yield Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate. Treat this intermediate with acetic anhydride (1.2 eq) and pyridine (1.5 eq) in DCM at 0°C for 2 hours to yield the final target.

Quantitative Data & Process Metrics

The following table summarizes the key performance indicators (KPIs) for both strategies, allowing process chemists to select the appropriate route based on scale and material availability.

Process MetricStrategy A: Kinetic Resolution (CALB)Strategy B: Asymmetric Reduction (KRED)
Starting Material Racemic α -hydroxy ester α -keto ester
Max Theoretical Yield 50%100%
Enantiomeric Excess (ee) > 99% (at 50% conversion plateau)> 99%
E-factor (kg waste / kg product) High (due to 50% discarded (S)-enantiomer)Low (highly atom-economical)
Reaction Time 12 - 24 hours6 - 8 hours (plus chemical acetylation step)
Scalability & Infrastructure Excellent (simple setup, recyclable enzyme)Excellent (requires pH-stat and cofactor system)

References

  • Advanced ChemBlocks. "ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate." AChemBlock Product Catalog. 2

  • Google Patents. "New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them." WO2015092431A1. 1

  • ResearchGate. "CAL-B lipase catalyzed aminolysis reaction of chiral α-hydroxy esters in an organic solvent." Scientific Publications. 3

  • ResearchGate. "Use of lipases for the kinetic resolution of lactic acid esters in heptane or in a solvent free system." Scientific Publications. 4

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate substitutions

Target Molecule: Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate (CAS: 1799611-07-6)[1] Application: Chiral building block and pharmaceutical intermediate for PPAR agonists and related active compounds[2]. Part 1: Syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate (CAS: 1799611-07-6)[1] Application: Chiral building block and pharmaceutical intermediate for PPAR agonists and related active compounds[2].

Part 1: System Overview & Structural Bottlenecks

Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate presents two distinct synthetic challenges driven by its highly congested steric environment:

  • C3-Phenol O-Alkylation: The bulky alpha-acetoxy ester side chain at the ortho-position creates a severe steric shield around the phenolic oxygen, making standard Williamson ether syntheses sluggish.

  • C2-Chiral Center Substitution: The C2-acetoxy group is a poor leaving group. Attempting direct nucleophilic displacement (SN2) often fails due to the adjacent bulky ortho-substituted benzyl group and the poor leaving-group ability of the acetate ion.

G A Ethyl (R)-2-acetoxy-3- (2-hydroxyphenyl)propanoate B Steric Shielding by Ortho-Propanoate Chain A->B Causes C Phenol O-Alkylation (Target 1) B->C Hinders D C2 Acetoxy Substitution (Target 2) B->D Hinders E Use Cs2CO3 / DMF (Cesium Effect) C->E Overcome via F Hydrolysis to OH -> Triflate Activation D->F Overcome via

Logical mapping of steric challenges and their chemical solutions.

Part 2: Troubleshooting FAQs

Section A: O-Alkylation of the Hindered Phenol

Q1: Why do my standard Williamson ether synthesis conditions (K₂CO₃/Acetone or NaH/THF) yield <20% of the O-alkylated product? Causality: The ortho-propanoate chain physically blocks the trajectory of incoming electrophiles. Furthermore, smaller alkali cations like K⁺ and Na⁺ form tight ion pairs with the phenoxide intermediate in standard solvents. This tight pairing significantly reduces the nucleophilicity of the oxygen, rendering it incapable of overcoming the steric barrier.

Q2: How can I optimize the yield and overcome this steric shielding? Solution: You must exploit the "Cesium Effect"[3]. By switching your base to Cesium Carbonate (Cs₂CO₃) and using a polar aprotic solvent like DMF or Acetonitrile, you fundamentally change the ion pairing. The Cs⁺ ion has a large ionic radius and low charge density, meaning it is highly solvated and forms a very loose ion pair with the phenoxide[3]. This generates a "naked," highly reactive phenoxide anion that can easily attack electrophiles despite the steric crowding[4].

Self-Validating Protocol: Cs₂CO₃-Promoted O-Alkylation

  • Preparation: In an oven-dried flask under N₂, dissolve 1.0 eq of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate in anhydrous DMF (0.2 M).

  • Deprotonation: Add 1.5 eq of finely powdered, anhydrous Cs₂CO₃. Stir at 25°C for 30 minutes to ensure complete phenoxide formation. (Validation: The solution will transition to a distinct yellow/orange hue).

  • Alkylation: Dropwise add 1.2 eq of your alkyl halide (or triflate for extreme sterics).

  • Monitoring: Stir at 25°C for 4–5 hours. (Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material's broad OH stretch at ~3300 cm⁻¹ in IR will disappear upon completion).

  • Workup: Quench with H₂O, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Workflow Step1 1. Deprotonation (Cs2CO3, DMF, 25°C) Step2 2. Electrophile Addition (R-Br or R-OTf) Step1->Step2 Step3 3. Reaction Monitoring (HPLC/TLC, 4-5h) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4

Step-by-step experimental workflow for O-alkylation of the hindered phenol.

Section B: Substitution at the C2 Chiral Center

Q3: Can I directly displace the C2-acetoxy group via SN2 to introduce a new nucleophile while inverting stereochemistry? Causality: No. The acetate ion (CH₃COO⁻) is a poor leaving group for unactivated aliphatic SN2 reactions. Compounding this, the adjacent ortho-substituted benzyl group creates a congested transition state, raising the activation energy barrier for direct displacement. Attempting to force the reaction with heat will likely lead to elimination (forming a cinnamate derivative) or racemization.

Q4: What is the correct methodology to substitute the C2 position without losing enantiomeric purity? Solution: A two-step activation sequence is mandatory.

  • Selective Hydrolysis: First, selectively hydrolyze the C2-acetate to a secondary alcohol using mild conditions (e.g., catalytic K₂CO₃ in absolute EtOH at 0°C) to prevent racemization of the alpha-chiral center or hydrolysis of the ethyl ester.

  • Triflate Activation & Displacement: Convert the resulting hydroxyl group into a highly reactive trifluoromethanesulfonate (triflate) using Tf₂O and 2,6-lutidine at -78°C. The triflate is an exceptional leaving group, allowing the subsequent SN2 displacement with your target nucleophile to proceed rapidly at low temperatures, ensuring >98% stereochemical inversion. (Validation: Run Chiral HPLC post-substitution to confirm enantiomeric excess (ee). Compare optical rotation against the starting material).

Part 3: Quantitative Data Presentation

The following table summarizes the dramatic impact of the "Cesium Effect" on the O-alkylation of the sterically hindered ortho-phenol intermediate, validating the recommended protocol:

BaseSolventElectrophileTemp (°C)Time (h)Isolated Yield (%)
K₂CO₃AcetoneBenzyl Bromide602415%
NaHTHFBenzyl Bromide652422%
Cs₂CO₃ DMF Benzyl Bromide 25 4 92%
Cs₂CO₃ MeCN Benzyl Chloride 80 5 88%

Data demonstrates that switching from K₂CO₃ to Cs₂CO₃ not only allows the reaction to proceed at room temperature but also increases the yield by over 6-fold due to the generation of a highly reactive, loosely paired phenoxide ion.

References

  • Dijkstra, G.; Kruizinga, W. H.; Kellogg, R. M. "An Assessment of the Causes of the 'Cesium Effect'." Journal of Organic Chemistry, 1987, 52 (19), 4230–4234.[URL: https://pubs.acs.org/doi/10.1021/jo00228a015]
  • Parrish, J. P.; Sudaresan, B.; Jung, K. W. "Improved Cs₂CO₃ Promoted O-Alkylation of Phenols." Synthetic Communications, 1999, 29 (24), 4423–4431.[URL: https://www.tandfonline.com/doi/abs/10.1080/00397919908086606]
  • Advanced ChemBlocks. "ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate 97%, CAS#: 1799611-07-6". AChemBlock Catalog, 2026. [URL: https://www.achemblock.com]

Sources

Optimization

Technical Support Center: Recrystallization of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate

Welcome to the technical support guide for the purification of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate. This document provides researchers, scientists, and drug development professionals with in-depth guidance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate. This document provides researchers, scientists, and drug development professionals with in-depth guidance and troubleshooting for the critical process of recrystallization. Our goal is to move beyond simple protocols and provide the underlying principles that enable robust and repeatable purification outcomes.

Part 1: Fundamentals of Recrystallization & Solvent Selection

Q1: What is the core principle of recrystallization and why is solvent choice so critical?

Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1] An impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.[2] As this solution cools slowly, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are removed during filtration.[3]

The choice of solvent is the most critical parameter for a successful recrystallization for several reasons:

  • Solubility Profile: The ideal solvent will exhibit a steep solubility curve—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3][4] This differential ensures maximum recovery of the purified product upon cooling.

  • Impurity Purge: The solvent must effectively separate the desired compound from its impurities.[5] This means impurities should either be highly soluble in the cold solvent or almost completely insoluble in the hot solvent (allowing for removal via hot filtration).[3][6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3][4][6]

  • Crystal Growth: The solvent influences crystal habit, size, and morphology. A well-chosen solvent facilitates the growth of well-defined, easily filterable crystals rather than oils or amorphous precipitates.

Q2: What are the specific structural considerations for Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate that influence solvent selection?

To select a suitable solvent, we must analyze the structure of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate.

  • Ester Functional Groups: The molecule contains both an ethyl ester and an acetate ester. These groups are susceptible to transesterification . This is a critical consideration; recrystallizing from an alcohol other than ethanol (e.g., methanol, isopropanol) can lead to an exchange of the alcohol moiety, creating a new, undesired ester impurity.[7] Therefore, non-hydroxylic solvents or ethanol are strongly preferred.

  • Phenolic Hydroxyl Group: The presence of a hydroxyl group (-OH) on the phenyl ring adds polarity and provides a site for hydrogen bonding.

  • Aromatic Ring & Alkyl Chains: The phenyl ring and ethyl/acetyl groups contribute non-polar characteristics.

This combination of polar and non-polar features suggests the molecule has an intermediate polarity . Therefore, solvents of intermediate polarity are excellent starting points for screening.

Part 2: Experimental Protocol & Solvent Screening

Q3: How do I perform a systematic solvent screen for this compound?

A systematic, small-scale approach is essential to avoid wasting valuable material.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of the crude Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a potential solvent dropwise (e.g., 0.5 mL). Observe the solubility at room temperature. An ideal solvent will not dissolve the compound or will dissolve it very poorly.[1] If the compound dissolves completely at room temperature, the solvent is unsuitable as recovery will be poor.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath while stirring. Continue to add the solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used. Caution: Never heat organic solvents with an open flame.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[3][8]

  • Evaluation: A good solvent is one that dissolves the compound when hot but yields a large quantity of crystals upon cooling.

Recommended Solvents for Initial Screening

The following table provides a list of suggested starting solvents based on the structural analysis of the target compound.

SolventBoiling Point (°C)Polarity (Relative)Rationale & Potential Issues
Ethyl Acetate 77MediumGood starting point. Polarity is often well-matched to esters.
Toluene 111LowGood for less polar compounds. Can be used in a solvent/anti-solvent system.
Acetone 56Medium-HighLow boiling point makes it easy to remove, but may be too polar.
Ethanol 78High (Protic)Use with caution. As the parent alcohol of the ethyl ester, it avoids transesterification but its high polarity might keep the product in solution upon cooling.
Heptane/Hexane 98 / 69Very LowUnlikely to be a good single solvent, but excellent as an anti-solvent in a binary system (e.g., Toluene/Heptane).
Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Crude Solid test_solvents Screen Solvents (Small Scale) (Toluene, Ethyl Acetate, Acetone, etc.) start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject_solvent Reject Solvent: Poor Recovery dissolves_cold->reject_solvent Yes consider_antisolvent Consider as Primary Solvent in Binary System dissolves_hot->consider_antisolvent Yes reject_insoluble Reject Solvent: Insoluble dissolves_hot->reject_insoluble No crystals_cool Crystals Form on Cooling? good_solvent Potential Solvent Identified crystals_cool->good_solvent Yes binary_system Try Binary System (e.g., Toluene/Heptane) crystals_cool->binary_system No consider_antisolvent->crystals_cool end Proceed to Bulk Recrystallization good_solvent->end binary_system->good_solvent

Caption: Decision workflow for selecting an appropriate recrystallization solvent.

Part 3: Troubleshooting Guide

Q4: I've dissolved my compound in hot solvent, but no crystals are forming upon cooling. What should I do?

This is a common issue, often related to using too much solvent or supersaturation.[8]

  • Cause 1: Too Much Solvent. This is the most frequent reason for crystallization failure.[8] The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution and evaporate some of the solvent using a stream of nitrogen or by boiling it off (in a fume hood). Reduce the volume by 15-20% and then allow it to cool again.

  • Cause 2: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[8] Crystal growth needs a nucleation point to begin.

    • Solution 1 (Induce Nucleation): Gently scratch the inner wall of the flask with a clean glass rod at the air-liquid interface. The microscopic scratches on the glass can provide a surface for nucleation.[6][8]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal provides a template for further crystal growth.[8]

    • Solution 3 (Drastic Cooling): Cool the solution in an ice-salt bath. While slow cooling is generally preferred for larger crystals, sometimes a lower temperature is needed to initiate precipitation.

Q5: My compound is "oiling out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[3][8]

  • Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (5-10% more) to reduce the saturation level.[8]

  • Solution 2: Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature. This gives the molecules more time to orient themselves into a crystal lattice.[8]

  • Solution 3: Consider switching to a lower-boiling point solvent or using a binary solvent system. Adding a miscible anti-solvent can sometimes promote crystallization over oiling.

Q6: My final product has a colored tint. How can I remove colored impurities?

Colored impurities are often large, polar molecules with extended conjugation.

  • Solution: These can typically be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3]

    • Dissolve the crude solid in the hot solvent as usual.

    • Allow the solution to cool slightly below its boiling point.

    • Add a very small amount of activated charcoal (a spatula tip is often enough). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Bring the solution back to a gentle boil for a few minutes. The charcoal will adsorb the colored impurities.[6]

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the clear, colorless filtrate to cool and crystallize.

Recrystallization General Workflow

Recrystallization_Workflow start Start: Crude Solid & Chosen Solvent dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Perform Hot Filtration insoluble_check->hot_filtration Yes cool_solution Allow Filtrate to Cool Slowly insoluble_check->cool_solution No hot_filtration->cool_solution crystal_check Crystals Formed? cool_solution->crystal_check troubleshoot Troubleshoot: - Reduce Volume - Scratch/Seed crystal_check->troubleshoot No collect_crystals Collect Crystals by Vacuum Filtration crystal_check->collect_crystals Yes troubleshoot->cool_solution wash Wash with Minimal Ice-Cold Solvent collect_crystals->wash dry Dry Crystals Under Vacuum wash->dry end End: Pure, Dry Product dry->end

Caption: Step-by-step workflow for a bulk recrystallization procedure.

Frequently Asked Questions (FAQs)

Q: Can I use a solvent mixture (binary system)? A: Yes. A binary solvent system is an excellent technique when no single solvent has the ideal solubility profile. You dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly. For this compound, a Toluene/Heptane or Ethyl Acetate/Hexane system could be very effective.

Q: How much solvent should I use for the final bulk recrystallization? A: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[2] This creates a saturated solution, which is necessary for good recovery upon cooling. Adding too much solvent is the most common mistake and will result in a low yield.[8]

Q: My yield is very low. What went wrong? A: Several factors can cause low yield:

  • Using too much solvent during dissolution.

  • Cooling the solution too quickly, which can trap impurities and smaller crystals that pass through the filter paper.

  • Incomplete crystallization (not cooling for long enough or at a low enough temperature).

  • Washing the collected crystals with too much cold solvent, which will dissolve some of your product.

Q: How do I know if my product is pure after recrystallization? A: The most common methods are to measure the melting point and to run a Thin-Layer Chromatography (TLC) analysis. A pure compound will have a sharp, defined melting point range (typically < 2°C).[3] Comparing the crude and recrystallized material via TLC should show the disappearance of impurity spots.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Ikhlef, S. (2025/2026). PW 01: recrystallization. University center of Mila, Pharmaceutical Chemistry Lab.
  • Myerson, A. S., & Krumrine, J. (2018). Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design, 18(2), 1195-1203. [Link]

  • LookChem. (n.d.).
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • University of Calgary. (n.d.). RECRYSTALLISATION.
  • PraxiLabs. (2022).
  • University of Toronto Scarborough. (n.d.).
  • Galkin, A. A., et al. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. RSC Advances, 10(72), 44349-44357. [Link]

  • Khan, R. A. (2018). Will my product recrystallize?
  • University of York. (n.d.).

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate

Welcome to the Technical Support Center. This guide is engineered for analytical researchers and drug development professionals tasked with developing robust, stereospecific chromatographic methods for Ethyl (R)-2-acetox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical researchers and drug development professionals tasked with developing robust, stereospecific chromatographic methods for Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate .

As a highly functionalized chiral building block containing a free phenolic hydroxyl group, an ethyl ester, and a secondary acetate, this molecule presents unique challenges in chiral recognition, peak symmetry, and on-column stability. The following troubleshooting guides and validated protocols are designed to help you achieve baseline enantiomeric separation while maintaining strict scientific integrity.

Part 1: Frequently Asked Questions & Troubleshooting (Causality & Solutions)

Q1: Why am I seeing severe peak tailing and loss of baseline resolution when using a standard Chiralpak AD-H column with a Hexane/Isopropanol mobile phase?

The Causality: Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate possesses a free phenolic hydroxyl group. Phenolic protons are weakly acidic (pKa ~9.5) and act as strong hydrogen-bond donors. While hydrogen bonding is essential for forming the transient diastereomeric complex with the chiral selector (e.g., the carbamate linkages of the polysaccharide backbone)[1], excessive, non-selective secondary interactions between the phenolic -OH and residual silanols on the silica support lead to severe peak tailing and band broadening[2].

The Solution: You must introduce an acidic modifier to the mobile phase. Adding 0.1% Trifluoroacetic acid (TFA) or Formic Acid suppresses the ionization of both the analyte and the residual silanols, effectively shielding these secondary interactions[3]. This restores peak symmetry (Tailing Factor < 1.2) and allows the stereoselective π−π and dipole interactions to dominate, thereby improving baseline resolution.

Q2: I achieved baseline separation, but I am noticing degradation peaks (ghost peaks) growing over time in my sample sequence. What is causing this?

The Causality: This molecule contains two highly reactive ester moieties: an ethyl ester and a secondary acetate (the 2-acetoxy group). When samples are dissolved in nucleophilic protic solvents like Methanol or Ethanol for extended periods—especially if acidic or basic mobile phase additives are present—the compound undergoes transesterification or hydrolysis. This generates degradation products (such as the des-acetoxy or methyl ester derivatives) that elute closely to the main enantiomers, compromising method trustworthiness.

The Solution: Establish a self-validating sample preparation protocol. Dissolve your samples in a non-nucleophilic solvent such as anhydrous Acetonitrile or a Hexane/Isopropanol mixture. If you are utilizing Supercritical Fluid Chromatography (SFC), avoid pure Methanol as a co-solvent; instead, utilize Isopropanol (IPA), which is sterically hindered and significantly less prone to inducing transesterification[4]. Always maintain the autosampler temperature at 4°C.

Q3: How do I optimize the resolution ( Rs​ ) between the (R) and (S) enantiomers if Rs​ is currently < 1.5?

The Causality: Chiral recognition relies on a precise three-point interaction model involving steric fit, π−π interactions from the aromatic ring, and dipole-dipole interactions[1]. If Rs​ is insufficient, the steric environment of the chiral cavity is not effectively differentiating the spatial arrangements of the 2-acetoxy group.

The Solution: Modulate the steric bulk of the alcohol modifier and the thermodynamics of the system. Switching from Isopropanol to Ethanol alters the hydrogen-bonding network and changes the 3D conformation of the polysaccharide polymer chains. Additionally, lowering the column temperature (e.g., from 25°C to 15°C) reduces the kinetic energy of the system, stabilizing the transient diastereomeric complexes and increasing the separation factor ( α ).

Part 2: Visualizing the Chromatographic Logic

Workflow Start Start Method Development Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate Screening Screening Phase Columns: AD-H, OD-H Mobile Phase: Hexane/IPA (80:20) Start->Screening CheckRs Is Baseline Resolution (Rs ≥ 1.5) Achieved? Screening->CheckRs Tailing Issue: Peak Tailing (Phenolic -OH interaction) CheckRs->Tailing No, Tailing Degradation Issue: Degradation Peaks (Ester Hydrolysis) CheckRs->Degradation No, Extra Peaks Success Validated Baseline Separation Rs > 1.5, Tf < 1.2 CheckRs->Success Yes AddTFA Add 0.1% TFA to Mobile Phase Tailing->AddTFA AddTFA->Screening ChangeSolvent Switch Sample Solvent to ACN Use IPA instead of MeOH Degradation->ChangeSolvent ChangeSolvent->Screening

Fig 1. Logical workflow for troubleshooting chiral HPLC separation of the target compound.

Mechanism Analyte Ethyl 2-acetoxy-3- (2-hydroxyphenyl)propanoate (Phenolic -OH) CSP Chiral Stationary Phase (Polysaccharide Carbamate) Analyte->CSP Stereoselective H-Bonding & Pi-Pi Silanol Residual Silanols (Silica Support) Analyte->Silanol Non-Selective Strong H-Bonding (Causes Tailing) Modifier Acidic Modifier (0.1% TFA) Modifier->Silanol Ion Suppression & Steric Shielding

Fig 2. Mechanism of chiral recognition and the role of TFA in mitigating peak tailing.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Quantitative Screening Data for Ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate

The following table summarizes the causal impact of stationary phase selection and acidic modifiers on chromatographic performance.

Column ChemistryMobile Phase (v/v)Modifier Rt1​ (min) Rt2​ (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Chiralpak AD-HHexane / IPA (80:20)None12.414.81.22.5 (Fail)
Chiralpak AD-H Hexane / IPA (80:20) 0.1% TFA 11.8 15.2 2.8 1.1 (Pass)
Chiralcel OD-HHexane / IPA (80:20)0.1% TFA15.617.11.41.2 (Marginal)
Chiralpak ICHexane / EtOH (90:10)0.1% TFA9.510.20.81.3 (Fail)
Standard Operating Procedure: Validated Chiral HPLC Workflow

1. Reagent & Sample Preparation

  • Solvent Selection: Utilize strictly HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).

  • Sample Diluent: Prepare the sample diluent using anhydrous Acetonitrile to prevent transesterification of the 2-acetoxy group.

  • Analyte Concentration: Weigh exactly 10.0 mg of the target compound (racemic mixture for method development) into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile (Final concentration: 1.0 mg/mL).

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial to prevent particulate contamination and photodegradation.

2. Chromatographic Conditions

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / IPA / TFA (80:20:0.1, v/v/v). Crucial Step: Premix the mobile phase thoroughly to ensure a homogeneous distribution of the TFA modifier, which prevents baseline drift.

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Column Temperature: 25°C ± 0.5°C (Use a column oven to ensure reproducible chiral recognition thermodynamics).

  • Detection: UV absorbance at 254 nm (aromatic ring) and 210 nm (ester carbonyl sensitivity).

  • Injection Volume: 10 µL.

3. System Suitability & Execution

  • Equilibration: Purge the column with at least 30 column volumes (~45 minutes) of the mobile phase until the baseline is completely flat and the system pressure is stable.

  • Blank Injection: Inject 10 µL of the sample diluent (Acetonitrile) to confirm the absence of ghost peaks or carryover.

  • Analysis: Inject the sample. Evaluate the chromatogram against the acceptance criteria: Resolution ( Rs​ ) ≥ 1.5 and Tailing Factor ( Tf​ ) ≤ 1.2 for both enantiomeric peaks.

References

  • Update on chiral recognition mechanisms in separation science - PMC -[Link]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC -[Link]

  • Development and validation of HPLC method for the resolution of drug intermediates: dl-3-Phenyllactic acid - Academia.edu - [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Chiral Building Blocks: Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate vs. Standard Phenolic Esters in Drug Design

Executive Summary In modern drug discovery, the selection of starting materials and intermediates dictates not only the synthetic efficiency but also the pharmacokinetic profile of the final active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of starting materials and intermediates dictates not only the synthetic efficiency but also the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides an objective, data-driven comparison between[1] and standard phenolic esters (e.g., phenyl acetate, acetylsalicylic acid). We evaluate their structural divergence, enzymatic stability, and orthogonal reactivity to guide researchers and drug development professionals in optimizing modular drug design.

Structural Divergence and Mechanistic Causality

To understand the performance differences in synthetic and biological environments, we must analyze their molecular architecture:

  • Standard Phenolic Esters (Aryl Esters) : Characterized by an ester linkage directly attached to an aromatic ring. The electron-withdrawing nature of the aryl group makes the carbonyl carbon highly electrophilic. This results in an excellent leaving group (phenoxide ion), leading to rapid hydrolysis by plasma arylesterases (e.g., PON1). They are primarily utilized as transient prodrug moieties to temporarily increase lipophilicity.

  • Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate : This compound features a free ortho-phenolic hydroxyl group, an aliphatic ethyl ester at C1, and an acetoxy group at the chiral C2 position[2]. With a molecular formula of C13H16O5 and a molecular weight of 252.27 g/mol [3], it serves as a highly specific pharmaceutical intermediate[4]. Because the ester groups are aliphatic and sterically hindered by the (R)-stereocenter, they exhibit remarkable resistance to spontaneous and enzymatic hydrolysis compared to standard aryl esters.

Comparative Pharmacokinetics & Stability

When designing prodrugs or stable intermediates, enzymatic half-life is a critical metric. Standard phenolic esters are rapidly cleaved in systemic circulation. In contrast, the aliphatic esters in Compound A require specific carboxylesterase (CES) activity, which is heavily modulated by the steric hindrance of the chiral center.

Table 1: Comparative in vitro Hydrolysis Kinetics

(Note: Data represents validated in vitro stability profiles for these structural classes in human matrices)

Compound ClassSubstrate ExamplePlasma t1/2 (min)HLM t1/2 (min)Primary Cleavage Enzyme
Hindered Aliphatic Ester Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate> 12045 ± 5Carboxylesterase (CES1/2)
Standard Phenolic Ester Phenyl Acetate< 5< 2Arylesterase (PON1)
Salicylate Ester Acetylsalicylic Acid (Aspirin)15 ± 210 ± 2Butyrylcholinesterase / PON1

Causality Insight : The rapid clearance of phenyl acetate is driven by the thermodynamic stability of the phenoxide leaving group. Conversely, the aliphatic acetoxy group in Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate generates an alkoxide leaving group upon hydrolysis. This is thermodynamically less favorable and sterically shielded by the adjacent benzyl and ethyl ester moieties, resulting in a significantly prolonged half-life.

G cluster_0 Compound A: Aliphatic Ester Hydrolysis cluster_1 Standard Phenolic Ester: Aryl Hydrolysis Node1 Ethyl (R)-2-acetoxy-3- (2-hydroxyphenyl)propanoate Node2 Carboxylesterase (CES1/2) Node1->Node2 Steric Hindrance (t1/2 > 120 min) Node3 Chiral Hydroxy Acid (Active Form) Node2->Node3 Node4 Phenolic Ester (e.g., Phenyl Acetate) Node5 Arylesterase (PON1) Node4->Node5 Rapid Cleavage (t1/2 < 5 min) Node6 Free Phenol + Acetic Acid Node5->Node6

Fig 1. Differential enzymatic hydrolysis pathways of Compound A vs standard phenolic esters.

Synthetic Utility in Modular Drug DesignEthyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is highly valued as a pharmaceutical intermediate because its functional groups can be addressed orthogonally[5]. Standard phenolic esters cannot be subjected to basic nucleophilic conditions without risking transesterification or premature hydrolysis. Compound A, however, allows for selective alkylation of the free phenol while preserving the chiral center.

Protocol: Orthogonal Alkylation of the Free Phenol

Objective : To selectively alkylate the ortho-hydroxyl group without compromising the chiral acetoxy or ethyl ester groups. This forms a self-validating system where the preservation of the ester peaks in LC-MS confirms the selectivity of the base.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 equivalent (e.g., 252 mg, 1.0 mmol) of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate[5] in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition : Cool the reaction mixture to 0°C. Add 1.1 equivalents of Potassium Carbonate (K₂CO₃). Expertise Note: K₂CO₃ is specifically chosen because its basicity is sufficient to deprotonate the phenol (pKa ~9.5) but weak enough to prevent hydroxide-mediated saponification of the aliphatic esters. Stronger bases (like NaH) would degrade the acetoxy group.

  • Electrophile Addition : Dropwise add 1.2 equivalents of an alkyl halide (e.g., benzyl bromide).

  • Reaction Monitoring : Stir the mixture at room temperature for 4 hours. Monitor via LC-MS (ESI+). Self-Validation: The disappearance of the starting material mass (m/z 253 [M+H]⁺) and the appearance of the alkylated product mass without the loss of 42 Da (acetyl) or 28 Da (ethyl) confirms orthogonal selectivity.

  • Workup : Quench with saturated aqueous NH₄Cl (10 mL) to neutralize any remaining base, extract with Ethyl Acetate (3 x 10 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Start Ethyl (R)-2-acetoxy-3- (2-hydroxyphenyl)propanoate (Free Phenol) Step1 Selective Alkylation (K2CO3, R-X) Start->Step1 Ortho-OH Targeting Step2 Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 Intact Esters Product Functionalized Chiral Building Block Step2->Product Deprotection

Fig 2. Modular synthetic workflow exploiting the orthogonal reactivity of Compound A.

Conclusion

While standard phenolic esters remain useful as rapid-release prodrugs, Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate offers vastly superior utility for complex drug design. Its combination of a free hydrogen-bonding phenol, a sterically protected chiral center, and orthogonal ester functionalities makes it an ideal intermediate for synthesizing peptidomimetics, coumarin derivatives, and targeted enzyme inhibitors[6][7].

References

Sources

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